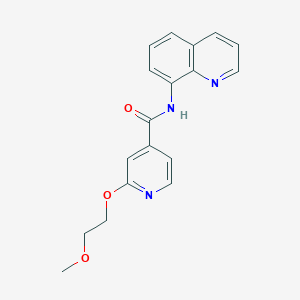
N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the description of the compound . Nicotinic acid derivatives, such as those mentioned in the first paper, are of interest due to their natural occurrence and potential herbicidal activity. The second paper discusses the copolymerization of methoxyallene with 4-chlorophenyl isocyanate, which is relevant due to the presence of a 4-chlorophenyl moiety in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the design and creation of N-(arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid. These compounds are synthesized to explore their potential as herbicides. The process likely involves the formation of an amide bond between the nicotinic acid derivative and the arylmethoxy moiety . In the context of N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide, a similar synthetic approach could be employed, with the specific moieties being introduced in a stepwise fashion to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide can be complex, with various functional groups contributing to their overall properties. The presence of chloro substituents and methoxy groups can influence the molecular conformation and reactivity. The crystal structure of one such compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was determined, which could provide insights into the potential molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving compounds like N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide can be diverse. The paper discussing the copolymerization of methoxyallene with 4-chlorophenyl isocyanate indicates that such compounds can participate in polymerization reactions, leading to the formation of polyamides with reactive exo-methylene groups. This suggests that the compound of interest may also undergo reactions that incorporate it into larger molecular structures or that modify its functional groups .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide are not directly reported, the properties of related compounds can be inferred. The herbicidal activity of similar nicotinic acid derivatives indicates that these compounds have biological activity, which is a significant chemical property. The presence of chloro and methoxy groups can also affect the solubility, stability, and reactivity of the compound. The copolymerization behavior discussed in the second paper suggests that the compound may have applications in material science due to its ability to form polymers with unique properties .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Coordination Complexes
Isonicotinamide has been employed as a supramolecular reagent in the synthesis of copper(II) complexes. It facilitates the formation of inorganic–organic hybrid materials displaying principal supramolecular motifs, such as infinite 1-D chains, despite the presence of disruptive molecules like water, methanol, and acetic acid. This illustrates isonicotinamide's role in achieving high supramolecular synthetic yield through flexible coordination chemistry (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
Phase Transition in Co-crystals
The isonicotinamide-4-methoxybenzoic acid co-crystal undergoes a first-order isosymmetry structural phase transition at a specific temperature, confirmed by variable-temperature single-crystal XRD and differential scanning calorimetry. This transition involves displacement from planarity and changes in inter-array interactions, emphasizing isonicotinamide's utility in studying phase transitions in molecular crystals (Chia & Quah, 2017).
Hydrogen Bond Network Control
Tetrachloroplatinate salts of N-protonated isonicotinic acid or isonicotinamide exhibit dimensional control over NH⋯Cl hydrogen bond networks. This showcases the potential of isonicotinamide in designing materials with specific hydrogen bonding patterns, which is crucial for developing advanced materials with tailored properties (Angeloni & Orpen, 2001).
Co-crystal Exploration
Isonicotinamide's role extends to the exploration of co-crystal space, illustrating its capacity to co-crystallize with various carboxylic acids. This includes the formation of structures with high Z′ values and exhibiting stoichiometric variations, polymorphism, and phase transitions. Such research underscores the value of isonicotinamide in the systematic study of co-crystals, which is vital for pharmaceuticals and material science applications (Lemmerer & Fernandes, 2012).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-10-11-23-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(18)5-3-13/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCFMKXYBMZKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)
![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)
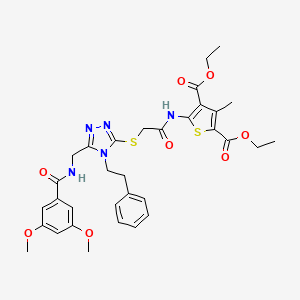
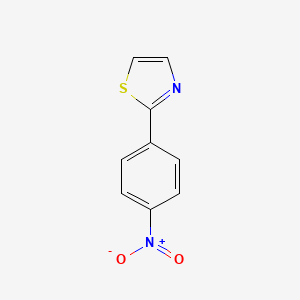

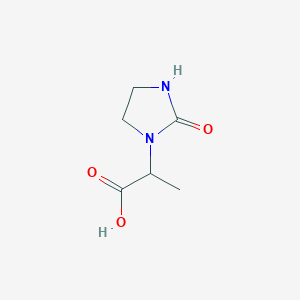
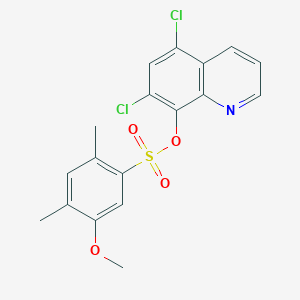

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)
![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)

